Unsubstituted N1-Pyrazole Hydrogen-Bond Competence: Structural Evidence from the HPK1 Kinase Inhibitor Series
In the HPK1 kinase inhibitor series, the pyrazole N2 nitrogen forms a critical hydrogen bond with the backbone NH of Gly24 in the kinase hinge region — an interaction confirmed by X-ray co-crystal structures of the cyclopropyl amide core scaffold [1]. An unsubstituted pyrazole (as in the target compound) retains full H-bond acceptor competence at N2. In contrast, 3-methyl and 5-methyl pyrazole regioisomers introduce steric hindrance adjacent to this H-bonding nitrogen, potentially weakening or disrupting the Gly24 interaction. The 4-methyl isomer preserves N2 accessibility but alters the electronic environment of the pyrazole ring, which can modulate H-bond strength and affect kinase selectivity [1]. This structural insight provides a rational basis for selecting the unsubstituted pyrazole variant when hinge-binding interactions must be preserved.
| Evidence Dimension | Pyrazole N2 hydrogen-bond donor/acceptor competence (inferred from HPK1 co-crystal structure of cyclopropyl amide core with pyrazole analog 2) |
|---|---|
| Target Compound Data | Unsubstituted N1-pyrazole: full N2 accessibility for H-bonding; no adjacent steric hindrance |
| Comparator Or Baseline | 3-methyl-pyrazole analog (CAS 1343805-51-5): methyl group at C3 sterically adjacent to N2 H-bonding site; 5-methyl-pyrazole analog (CAS 1342557-46-3): methyl group at C5 adjacent to N1 linker, potential conformational constraint; 4-methyl-pyrazole analog (CAS 1339574-53-6): altered ring electronics may modulate H-bond strength |
| Quantified Difference | Structural (qualitative): presence vs. absence of methyl steric shielding adjacent to key H-bond acceptor; quantitative H-bond energy differences not reported in publicly available data for these specific analogs |
| Conditions | X-ray co-crystal structure of cyclopropyl amide-pyrazole analog in HPK1 kinase domain (PDB deposited); aHTRF enzymatic assay; Gly24 hinge-binding interaction validated |
Why This Matters
For kinase inhibitor programs targeting hinge-region hydrogen bonding, the unsubstituted pyrazole in the target compound preserves critical H-bond geometry that methyl-substituted regioisomers may sterically or electronically compromise, directly influencing binding affinity and selectivity.
- [1] PMC. Figure 3: X-ray crystal structure of cyclopropyl amide 1 in HPK1 kinase domain; pyrazole analog 2 establishing key H-bond; pyrazole-lactam analog 3 using conformational constraint. PMC11403726, 2024. View Source
